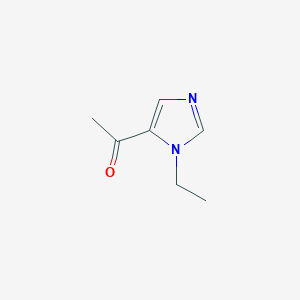
2-(4-Hydroxy-piperidin-1-yl)-Nicotinsäuremethylester-Hydrochlorid
Übersicht
Beschreibung
Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung neuroprotektiver Wirkstoffe
Aufgrund seiner strukturellen Ähnlichkeit mit Pyridazinderivaten, die für ihre vielfältigen pharmakologischen Aktivitäten bekannt sind, könnte diese Verbindung als Gerüst für die Entwicklung neuroprotektiver Wirkstoffe dienen. Es wurde gezeigt, dass Pyridazinderivate entzündungshemmende und analgetische Eigenschaften besitzen, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten .
Forschung zu entzündungshemmenden und analgetischen Wirkungen
Die potenziellen entzündungshemmenden und analgetischen Wirkungen der Verbindung machen sie zu einem Kandidaten für die Forschung nach neuen Lösungen zur Schmerzbehandlung. Ihre Wirksamkeit könnte mit traditionellen Analgetika wie Aspirin verglichen werden, was Einblicke in ihren Wirkmechanismus und potenzielle Vorteile gegenüber bestehenden Behandlungen liefern könnte .
Synthese von Antikrebsmitteln
Die strukturellen Merkmale dieser Verbindung deuten auf ihre Verwendung bei der Synthese neuer Antikrebsmittel hin. Durch die Erforschung ihrer Wechselwirkungen mit verschiedenen Krebszelllinien und molekularen Zielstrukturen können Forscher neue Therapien entwickeln, die eine verbesserte Wirksamkeit und reduzierte Nebenwirkungen bieten können .
Agrochemische Anwendungen
Angesichts des Vorhandenseins des Pyridazinrings, der in vielen Agrochemikalien vorkommt, könnte diese Verbindung auf ihre herbiziden oder pestiziden Eigenschaften untersucht werden. Diese Forschung könnte zur Entwicklung neuer, effektiverer Agrochemikalien mit spezifischen Wirkmechanismen führen .
Synthese komplexer Kohlenhydrate
Die Verbindung könnte als Baustein bei der Synthese komplexer Kohlenhydrate verwendet werden. Ihre strukturelle Komplexität und ihre funktionellen Gruppen machen sie geeignet für die Herstellung diverser polysubstituierter Verbindungen, die in verschiedenen biochemischen Anwendungen wertvoll sind .
Molekular-Docking- und Simulationsstudien
Molekular-Docking- und Simulationsstudien könnten diese Verbindung verwenden, um ihre Bindungsaffinitäten und Wechselwirkungen mit biologischen Zielstrukturen zu verstehen. Solche Studien sind entscheidend für das Drugdesign und können die Entwicklung neuer Pharmazeutika erheblich beschleunigen .
Analyse chemischer Eigenschaften
Forscher können die chemischen Eigenschaften dieser Verbindung analysieren, z. B. ihren Schmelzpunkt, Siedepunkt und ihre Dichte. Das Verständnis dieser Eigenschaften ist essenziell für ihre Anwendung in verschiedenen wissenschaftlichen Bereichen, darunter Materialwissenschaften und chemische Verfahrenstechnik .
Eigenschaften
IUPAC Name |
methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10-3-2-6-13-11(10)14-7-4-9(15)5-8-14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGZAYMUKNJJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671450 | |
| Record name | Methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185318-75-5 | |
| Record name | Methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanone](/img/structure/B1500792.png)



![1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B1500802.png)



